N3-D-Orn(Fmoc)-OH N3-D-Orn(Fmoc)-OH
Brand Name: Vulcanchem
CAS No.: 1994300-41-2
VCID: VC5397801
InChI: InChI=1S/C20H20N4O4/c21-24-23-18(19(25)26)10-5-11-22-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,25,26)/t18-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N=[N+]=[N-]
Molecular Formula: C20H20N4O4
Molecular Weight: 380.404

N3-D-Orn(Fmoc)-OH

CAS No.: 1994300-41-2

Cat. No.: VC5397801

Molecular Formula: C20H20N4O4

Molecular Weight: 380.404

* For research use only. Not for human or veterinary use.

N3-D-Orn(Fmoc)-OH - 1994300-41-2

Specification

CAS No. 1994300-41-2
Molecular Formula C20H20N4O4
Molecular Weight 380.404
IUPAC Name (2R)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C20H20N4O4/c21-24-23-18(19(25)26)10-5-11-22-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,25,26)/t18-/m1/s1
Standard InChI Key QRVOUGLKGXMFRG-GOSISDBHSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

N3-D-Orn(Fmoc)-OH, with the IUPAC name (2R)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid, belongs to the class of Fmoc-protected azido amino acids. Its molecular formula is C20H20N4O4, and it has a molecular weight of 380.40 g/mol . The compound features:

  • An Fmoc group on the δ-amino position of D-ornithine.

  • An azide (-N3) moiety on the α-carbon.

  • A carboxylic acid terminus for peptide bond formation.

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number1176270-25-9 / 1994300-41-2
Molecular FormulaC20H20N4O4
Molecular Weight380.40 g/mol
Storage Conditions-20°C
StereochemistryD-configuration (R at α-carbon)

The azide group’s vibrational signature (~2100 cm⁻¹ in IR spectroscopy) and the Fmoc group’s UV absorption (λmax = 268 nm) are critical for analytical characterization .

Synthesis and Purification

N3-D-Orn(Fmoc)-OH is synthesized through a multi-step process:

  • Azide Introduction: The δ-amino group of D-ornithine is replaced with an azide via diazotransfer or substitution reactions .

  • Fmoc Protection: The α-amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions .

  • Carboxylic Acid Activation: The C-terminus remains free for subsequent peptide coupling .

Table 2: Synthetic Comparison of Azido-Fmoc Amino Acids

CompoundCAS NumberMolecular WeightApplication
Fmoc-L-Orn(N3)-OH1097192-04-5380.40 g/molSPPS, click chemistry
Fmoc-D-Aza-OH1016163-79-3352.34 g/molCyclic peptide design
Fmoc-L-Aza-OH (solvate)684270-46-0352.34 g/molFluorescent labeling

Purification typically involves reverse-phase HPLC, with purity >95% confirmed by LC-MS .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group in N3-D-Orn(N3)-OH is compatible with standard SPPS protocols, where it serves as a temporary α-amino protector removable under basic conditions (e.g., 20% piperidine/DMF) . Its azide-functionalized side chain remains inert during synthesis, enabling post-assembly modifications.

Bioorthogonal Click Chemistry

The azide moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing site-specific conjugation with alkyne-bearing molecules (e.g., fluorescent dyes, biotin, or PEG chains) . This is exploited in:

  • Peptide-drug conjugates: Azides enable precise attachment of cytotoxic agents .

  • Surface functionalization: Immobilizing peptides on alkyne-coated biosensors .

  • Protein engineering: Incorporating non-natural amino acids via nonsense codon suppression .

Comparative Analysis with Analogous Compounds

Table 3: Functional Comparison of Azido Amino Acids

CompoundAzide PositionFmoc ProtectionKey Advantage
N3-D-Orn(Fmoc)-OHδ-positionα-aminoLonger spacer for conjugation
Fmoc-D-Azp-OHβ-positionα-aminoRigid cyclic structure
Fmoc-L-Lys(N3)-OHε-positionα-aminoHigher aqueous solubility

The δ-azide in N3-D-Orn(Fmoc)-OH provides a four-methylene spacer, enhancing flexibility in conjugate design compared to lysine-based analogs .

Case Studies in Research

Targeted Drug Delivery

A 2024 study utilized N3-D-Orn(Fmoc)-OH to synthesize peptide-antibody conjugates for HER2-positive breast cancer. CuAAC linked the peptide to a maytansinoid derivative, achieving 90% tumor growth inhibition in murine models .

Biosensor Development

Researchers functionalized gold nanoparticles with alkyne-terminated DNA, using N3-D-Orn(Fmoc)-OH-containing peptides for real-time detection of proteolytic enzymes. The system showed a 10 nM detection limit for matrix metalloproteinases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator